molecular formula C19H13FN2O2S B2622746 2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 860786-86-3

2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B2622746
CAS RN: 860786-86-3
M. Wt: 352.38
InChI Key: LQKSHOYVHFEWBQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridines . It contains an indole nucleus, which is found in many important synthetic drug molecules . The indole nucleus binds with high affinity to multiple receptors, making it useful in developing new derivatives .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the hydrazinolysis of a phthalimide derivative led to the deprotected parent compound, which was subsequently methylated, acylated, and carbamoylated to deliver adducts .


Molecular Structure Analysis

The molecular structure of this compound involves an indole nucleus, which is aromatic in nature . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, were carried out by Kohn–Sham analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve reactions such as hydrazinolysis, methylation, acylation, and carbamoylation .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as the compound , have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives have also been found to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Applications

Indole derivatives have shown promise in the field of oncology, with several compounds exhibiting anticancer activity . This suggests that the compound could potentially be used in cancer treatment.

Anti-HIV Activity

Some indole derivatives have been found to have anti-HIV activity . This suggests potential applications in the treatment of HIV/AIDS.

Antioxidant Properties

Indole derivatives have been found to possess antioxidant properties . This could make them useful in the treatment of conditions caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have been found to exhibit antimicrobial activity . This suggests potential applications in the treatment of various bacterial and fungal infections.

Antitubercular Activity

Indole derivatives have been found to have antitubercular activity . This suggests potential applications in the treatment of tuberculosis.

Antidiabetic Applications

Indole derivatives have been found to exhibit antidiabetic activity . This suggests potential applications in the treatment of diabetes.

Future Directions

The future directions for this compound could involve further exploration of its diverse biological activities and potential therapeutic applications . The synthesis of various scaffolds of indole for screening different pharmacological activities could also be a promising direction .

properties

IUPAC Name

2-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O2S/c20-13-7-5-12(6-8-13)17-21-14(11-25-17)9-10-22-18(23)15-3-1-2-4-16(15)19(22)24/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKSHOYVHFEWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione

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